

Ayanin (CAS 572-32-7) properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ayanin

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An In-Depth Technical Guide to **Ayanin** (CAS 572-32-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ayanin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the physicochemical characteristics, biological activities, and mechanisms of action of **Ayanin** (CAS 572-32-7). The document details its anti-inflammatory, antioxidant, antimicrobial, and vasorelaxant effects. A significant focus is placed on its role as a non-selective phosphodiesterase (PDE) inhibitor and its ability to modulate inflammatory pathways, such as the inhibition of interleukin-4 (IL-4) production. Furthermore, this guide explores the pro-apoptotic potential of its derivative, **Ayanin** diacetate, in cancer cell lines, elucidating the underlying signaling pathways. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Physicochemical Properties

Ayanin is a flavonoid compound with the systematic name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one. Its fundamental physicochemical properties are summarized in the table below, providing essential data for experimental design and formulation development.

Property	Value	Citations
CAS Number	572-32-7	[1][2][3]
Molecular Formula	C ₁₈ H ₁₆ O ₇	[1][2][3]
Molecular Weight	344.32 g/mol	[1][2][3]
Appearance	Yellow to orange solid/powder	[2][3]
Melting Point	173 °C	[2]
Boiling Point	600.8 ± 55.0 °C (Predicted)	[2]
Density	1.45 ± 0.1 g/cm ³ (Predicted)	[2][3]
Solubility	Soluble in organic solvents like DMSO; limited solubility in water.	[1]
Stability	Stable under recommended storage conditions (4°C, protect from light).	[2]
Synonyms	3',5-Dihydroxy-3,4',7-trimethoxyflavone, Quercetin 3,7,4'-trimethyl ether	[1]

Pharmacological and Biological Activities

Ayanin exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic applications. These activities stem from its ability to modulate various cellular signaling pathways.

- **Anti-inflammatory Activity:** **Ayanin** has demonstrated significant anti-inflammatory effects. It is known to inhibit the production of pro-inflammatory mediators. This is partly achieved through the inhibition of interleukin-4 (IL-4) production from basophils, with a reported IC₅₀ value of 2.2 µM.[2]
- **Phosphodiesterase (PDE) Inhibition:** **Ayanin** acts as a non-selective inhibitor of phosphodiesterases 1-4 (PDE1-4).[2] PDEs are enzymes that degrade cyclic adenosine

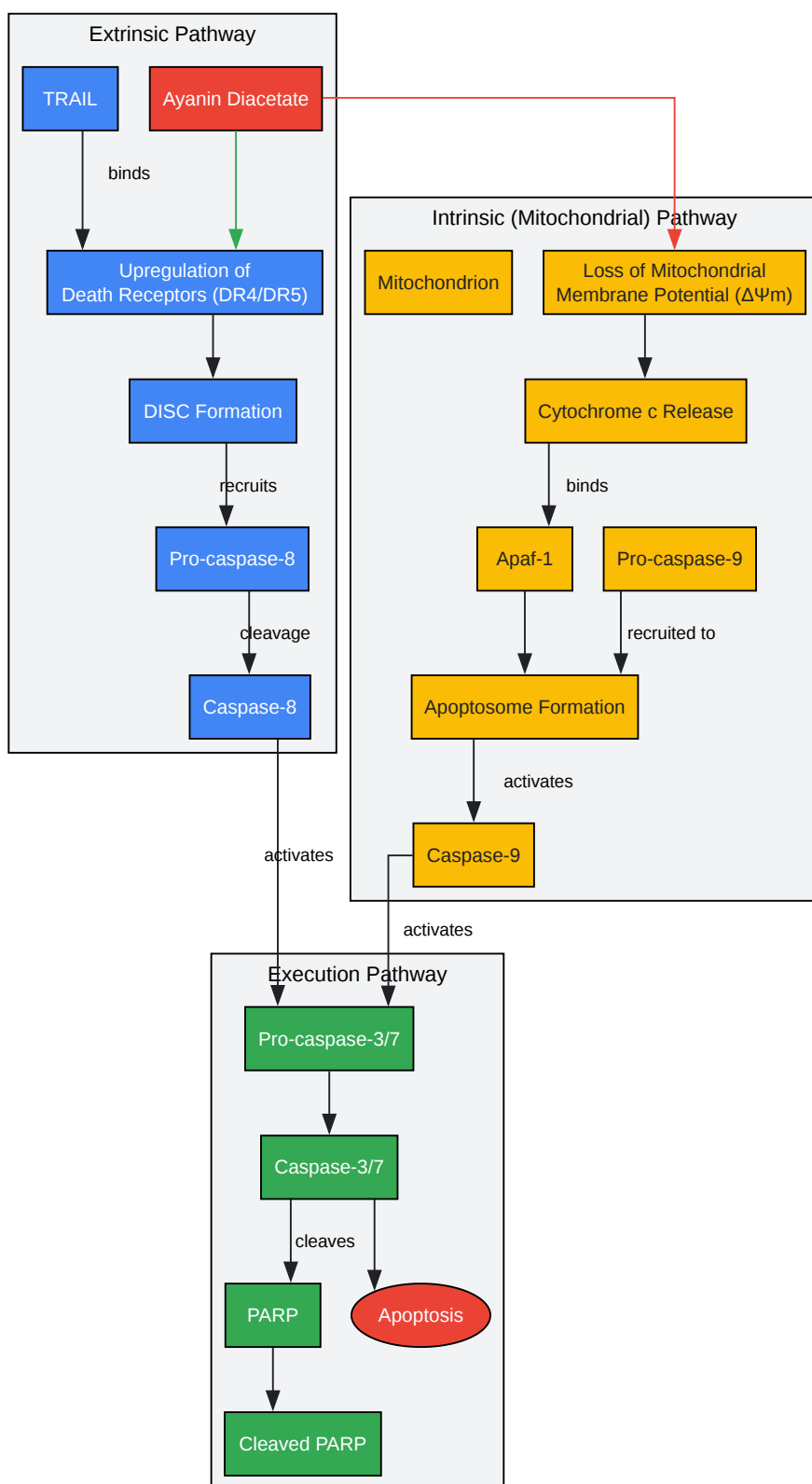
monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. By inhibiting PDEs, **Ayanin** can increase intracellular levels of these second messengers, which can lead to smooth muscle relaxation and reduced inflammation, suggesting its potential in respiratory diseases like allergic asthma.[2]

- **Antioxidant Properties:** As a flavonoid, **Ayanin** possesses antioxidant properties, which are attributed to its chemical structure that can scavenge free radicals and chelate metal ions.[1]
- **Antimicrobial Effects:** Studies have reported that **Ayanin** exhibits antimicrobial activity, although the specific mechanisms and spectrum of activity are still under investigation.[1]
- **Vasorelaxant Activity:** **Ayanin** has been shown to have vasorelaxant effects, which may be linked to its PDE inhibitory activity and could be beneficial in cardiovascular applications.
- **Anticancer and Pro-apoptotic Potential (**Ayanin** Diacetate):** A semi-synthetic derivative, **Ayanin** diacetate, has been shown to selectively induce cell death in leukemia cells. It triggers G2/M phase cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways. This is associated with a loss of mitochondrial membrane potential, cytochrome c release, activation of multiple caspases, and cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, it upregulates the expression of TRAIL death receptors DR4 and DR5.

Signaling Pathways

Apoptotic Pathway of **Ayanin** Diacetate in Leukemia Cells

Ayanin diacetate induces apoptosis through a multi-faceted mechanism that engages both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, converging on the activation of executioner caspases.



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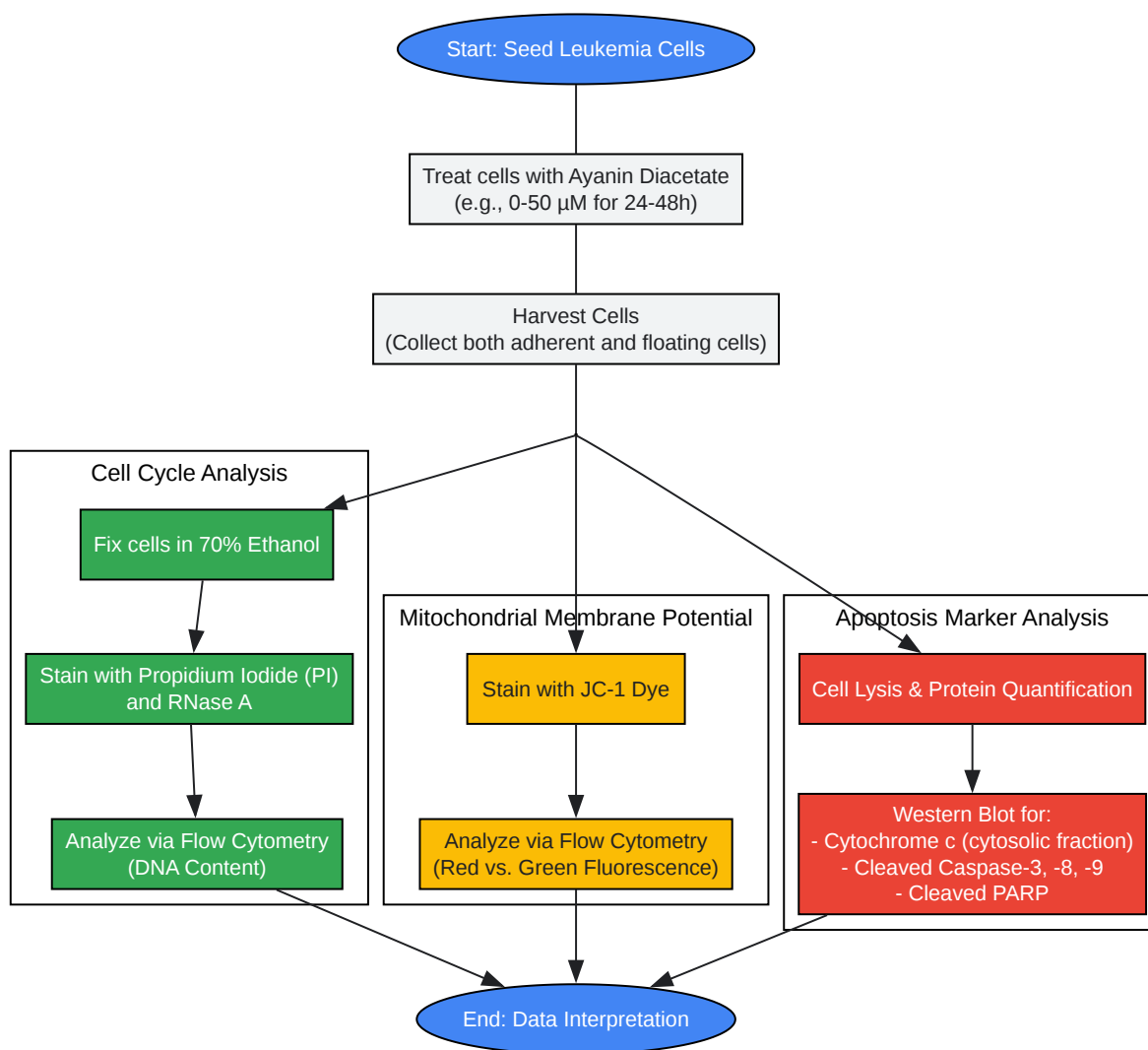
Caption: **Ayanin** diacetate-induced apoptosis signaling cascade.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of **Ayanin**'s biological activities.

Assessment of Apoptosis in Leukemia Cells

This protocol outlines the steps to evaluate the pro-apoptotic effects of **Ayanin** diacetate on a human leukemia cell line (e.g., Jurkat or U937).



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Caption: Experimental workflow for apoptosis assessment.

4.1.1. Cell Culture and Treatment

- Culture human leukemia cells (e.g., Jurkat) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seed cells in 6-well plates at a density of 5 x 10⁵ cells/mL.
- Prepare stock solutions of **Ayanin** diacetate in DMSO. Treat cells with varying concentrations of **Ayanin** diacetate (e.g., 0, 5, 10, 25, 50 µM) for 24 to 48 hours. Ensure the final DMSO concentration does not exceed 0.1% in the culture medium.

4.1.2. Mitochondrial Membrane Potential ($\Delta\Psi_m$) Assay (JC-1 Staining)

- Harvest the treated cells by centrifugation at 400 x g for 5 minutes.
- Wash the cells once with warm phosphate-buffered saline (PBS).
- Resuspend the cell pellet in 500 µL of fresh culture medium containing 2 µM of JC-1 fluorescent probe.
- Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
- Centrifuge the cells at 400 x g for 5 minutes and wash once with PBS.
- Resuspend the cells in 500 µL of PBS for analysis.
- Analyze the cells immediately by flow cytometry. Healthy cells with high $\Delta\Psi_m$ will exhibit red fluorescence (J-aggregates), while apoptotic cells with low $\Delta\Psi_m$ will show green fluorescence (JC-1 monomers).

4.1.3. Western Blot Analysis for Apoptotic Markers

- Harvest and wash the treated cells with ice-cold PBS.
- For cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions using a commercial kit.
- For total protein, lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

- Determine the protein concentration of the lysates using a BCA assay.
- Separate 20-40 µg of protein per lane on a 10-15% SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, cleaved PARP, and cytochrome c overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
- Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.1.4. Cell Cycle Analysis

- Harvest and wash the treated cells with PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptotic cells), can be quantified.

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **Ayanin** on PDE enzymes.

- Reagents: PDE enzyme (e.g., PDE1, PDE2, PDE3, PDE4 from a commercial source), cAMP or cGMP substrate, 5'-nucleotidase, and a phosphate detection reagent (e.g., Malachite Green).
- Procedure: a. Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂). b. In a 96-well plate, add the reaction buffer, **Ayanin** at various concentrations, and the specific PDE enzyme. c. Initiate the reaction by adding the substrate (cAMP or cGMP). Incubate at 30°C for a specified time (e.g., 20-30 minutes). d. Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate (Pi). Incubate for another 10-20 minutes. e. Add the phosphate detection reagent and incubate for 15-30 minutes at room temperature for color development. f. Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green). g. Calculate the percentage of PDE inhibition for each concentration of **Ayanin** and determine the IC₅₀ value.

Anti-inflammatory Assay in Macrophages

This protocol describes how to evaluate the anti-inflammatory effects of **Ayanin** using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

- Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
- Treatment: Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of **Ayanin** for 1-2 hours.
- Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
- Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
- Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
- Cell Viability (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects

are not due to cytotoxicity.

Conclusion

Ayanin is a multifaceted flavonoid with significant therapeutic potential. Its well-defined physicochemical properties and diverse biological activities, including anti-inflammatory, antioxidant, and PDE inhibitory effects, make it a compelling subject for further investigation. The pro-apoptotic capabilities of its diacetate derivative highlight a potential avenue for anticancer drug development. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to explore and harness the full potential of **Ayanin** and its derivatives in various therapeutic areas. Further in vivo studies are warranted to validate these promising in vitro findings.

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References

- 1. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 2. Cytochrome c release assay and western blot [bio-protocol.org]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ayanin (CAS 572-32-7) properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192242#ayanin-cas-572-32-7-properties]

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